(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine
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Overview
Description
(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine is a chemical compound with a unique structure that includes a tetrahydroindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydroindene core, followed by the introduction of the dimethanamine groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study biological processes and interactions. Its ability to interact with specific biomolecules can provide insights into cellular functions and pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow it to target specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine involves its interaction with specific molecular targets. These interactions can modulate various pathways and processes, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanol
- (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethylamine
Uniqueness
Compared to similar compounds, (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine stands out due to its specific functional groups and reactivity. These unique features make it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
88379-95-7 |
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Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
[4-(aminomethyl)-3-tricyclo[5.2.1.02,6]deca-4,8-dienyl]methanamine |
InChI |
InChI=1S/C12H18N2/c13-5-9-4-10-7-1-2-8(3-7)12(10)11(9)6-14/h1-2,4,7-8,10-12H,3,5-6,13-14H2 |
InChI Key |
YEQBYGLPDJBAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C=C(C3CN)CN |
Origin of Product |
United States |
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